molecular formula C9H11BrN2O3 B597429 4-Bromo-2-nitro-5-propoxyaniline CAS No. 1255574-53-8

4-Bromo-2-nitro-5-propoxyaniline

Cat. No. B597429
CAS RN: 1255574-53-8
M. Wt: 275.102
InChI Key: FMQQXUIUCFDKNE-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C9H11BrN2O3 . It has a molecular weight of 275.1 . It is used in the synthesis of various reagents .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-nitro-5-propoxyaniline is represented by the formula C9H11BrN2O3 . The InChI code for this compound is 1S/C9H11BrN2O3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5,10H2,1H3 .

Scientific Research Applications

Synthesis and Derivative Studies

4-Bromo-2-nitro-5-propoxyaniline, although not directly mentioned in the provided studies, is structurally related to compounds that have been widely used in synthetic chemistry, particularly in the synthesis of photoreactive compounds, phthalocyanines, and other heterocyclic compounds. The related studies showcase the compound's potential utility in creating derivatives for various applications:

  • Photoreactive Derivatives : The synthesis of photoreactive 2-propoxyaniline derivatives showcases the potential of similar compounds to be used as tools for revealing the interactions of small bioactive compounds with molecules through photoaffinity labeling. Such derivatives are crucial for understanding the relationship between structure and biological activity, particularly in the study of artificial sweeteners (Murai et al., 2015).

  • Phthalocyanine Derivatives : The reaction of related compounds with aliphatic secondary diamines has been explored, leading to the synthesis of dicyano tetrahydroquinoxalines. These compounds have applications in preparing imides, phthalocyanines, hexazocyclanes, and other compounds containing isoindoline fragments, demonstrating the versatility of bromo-nitro-aniline derivatives in synthesizing complex organic molecules (Abramov et al., 2002).

  • Nucleophilic Substitution Applications : Studies have shown the synthesis of phthalocyanines and metal complexes through nucleophilic substitution reactions involving bromo-nitro compounds. These reactions yield compounds with significant spectral properties, indicating their potential use in material science and electronic applications. Such derivatives can be synthesized from 4-bromo-5-nitrophthalonitrile, suggesting that 4-Bromo-2-nitro-5-propoxyaniline could similarly be utilized in the synthesis of novel materials (Shishkina et al., 2001).

properties

IUPAC Name

4-bromo-2-nitro-5-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-2-3-15-9-5-7(11)8(12(13)14)4-6(9)10/h4-5H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQXUIUCFDKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681482
Record name 4-Bromo-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255574-53-8
Record name 4-Bromo-2-nitro-5-propoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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